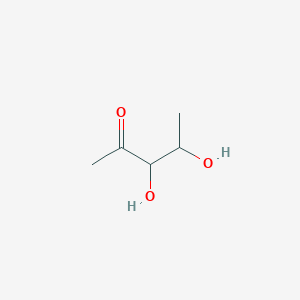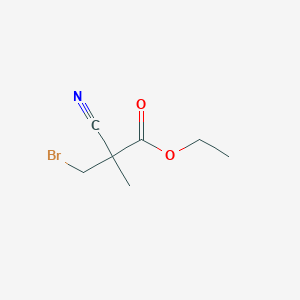![molecular formula C10H17NO2 B027619 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid CAS No. 110368-45-1](/img/structure/B27619.png)
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Übersicht
Beschreibung
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid is a compound that contains a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, including 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid, has been studied. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis
The molecular structure of 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid has been analyzed in several studies. For instance, the structure of its dihydrate form, C10H17NO2.2H2O, has been reported .Chemical Reactions Analysis
9-Borabicyclo[3.3.1]nonane, a commercially available reagent, is the most versatile hydroborating reagent to synthesize organoboranes (B-R-9-BBN). The reagent exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid are influenced by its molecular structure, which includes various functional groups and ring structures .Wissenschaftliche Forschungsanwendungen
It is used in acid-catalysed cyclisations of cyclo-octenylidene derivatives to produce bicyclo[3.3.1]nonanes (Atkinson & Green, 1975).
Disiamylborane and 9-borabicyclo[3,3,1]nonane can specifically reduce carboxyl groups in proteins like lysozyme and myoglobin, which could be useful for chemical modification and conformational probes (Atassi, Rosenthal, & Vargas, 1973).
The synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid enables the generation of molecular complexity in a tripeptide (Garrido, Nieto, & Díez, 2013).
9-Borabicyclo[3.3.1]nonane (H-B-9-BBN) is used as a catalyst for the sequential double hydroboration of alkynes with pinacolborane to give alkyl gem-di-pinacol boronic esters (Docherty, Nicholson, Dominey, & Thomas, 2020).
As a metal-free catalyst, 9-borabicyclo[3.3.1]nonane is effective for the monohydroboration of carbodiimides with pinacol borane (Ramos et al., 2019).
9-Borabicyclo[3.3.1]nonane (9-BBN) provides a route to obtain aldehydes from readily available carboxylic acids (Cha et al., 1990).
The amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide display a preferred flattened chair-chair conformation in specific solvents (Fernández et al., 1992).
The synthesis of B-amino-9-borabicyclo[3.3.1]nonanes offers a convenient method for aminoboration of various isocyanates (Singaram, 1992).
Direct reduction of carboxylic acids to aldehydes can be achieved through the treatment of acyloxy-9-borabicyclo[3.3.1]nonane with specific lithium compounds (Soon et al., 1988).
The synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane demonstrates its application in creating constrained peptidomimetics (Mandal et al., 2005).
Eigenschaften
IUPAC Name |
9-aminobicyclo[3.3.1]nonane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXLSAWYORMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406648 | |
| Record name | 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid | |
CAS RN |
110368-45-1 | |
| Record name | 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


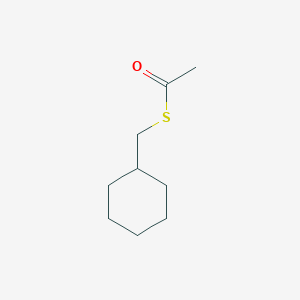
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
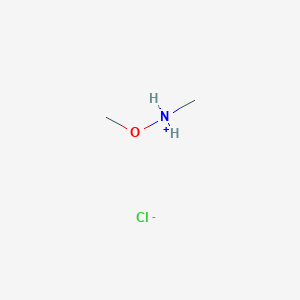
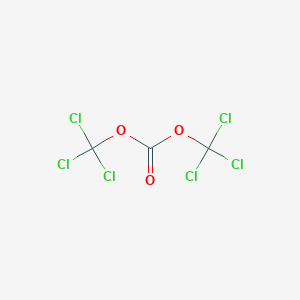
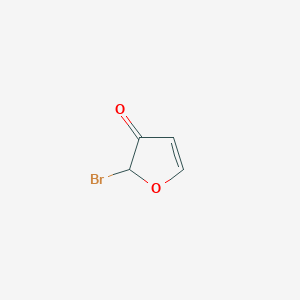

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
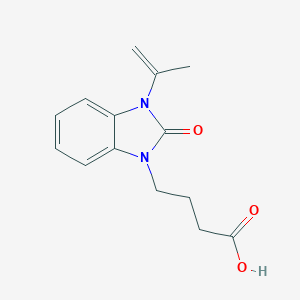
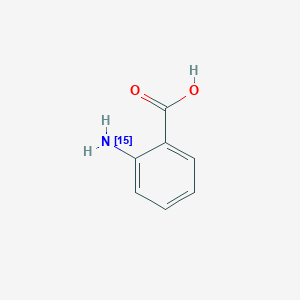
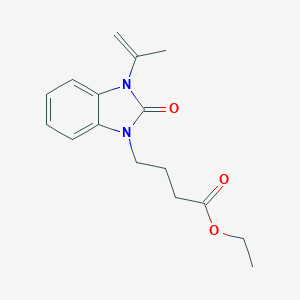
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
